molecular formula C5H8Cl2O2 B12007525 1,3-Dichloropropan-2-yl acetate CAS No. 3674-10-0

1,3-Dichloropropan-2-yl acetate

Cat. No.: B12007525
CAS No.: 3674-10-0
M. Wt: 171.02 g/mol
InChI Key: GMJXGKIVPQLXCD-UHFFFAOYSA-N
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Description

1,3-Dichloropropan-2-yl acetate is an organic compound with the molecular formula C5H8Cl2O2. It is a colorless liquid with a density of 1.139 g/cm³ and a boiling point of 228.1°C at 760 mmHg . This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloropropan-2-yl acetate can be synthesized through the reaction of 1,3-dichloropropan-2-ol with acetic anhydride. The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 1,3-dichloropropan-2-ol is reacted with acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloropropan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloropropan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential effects on biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dichloropropan-2-yl acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 1,3-dichloropropan-2-ol, which can then interact with cellular components. The pathways involved in its action include ester hydrolysis and subsequent interactions with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloropropan-2-yl acetate is unique due to its ester functional group, which allows it to undergo specific reactions such as hydrolysis and esterification. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1,3-dichloropropan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJXGKIVPQLXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284696
Record name 1,3-dichloropropan-2-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-10-0
Record name 2-Acetoxy-1,3-dichloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3674-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 38454
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38454
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Record name 1,3-dichloropropan-2-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichlorpropylacetat
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